Diltiazem Sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,4-dioxo-2,3-dihydro-1λ4,5-benzothiazepin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30(27)19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,30?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSTYLQHFVBOIN-SBCWPUQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(S(=O)C2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](S(=O)C2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370094-12-5 | |
| Record name | Diltiazem sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370094125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DILTIAZEM SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WW386REM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Formation Pathways of Diltiazem Sulfoxide
Biotransformation-Derived Formation (Non-human In Vitro and Animal Studies)
The formation of diltiazem (B1670644) sulfoxide (B87167) is a notable pathway in the metabolic transformation of the parent diltiazem molecule. This oxidative process has been observed in various biological systems, including microbial cultures and animal models, highlighting the role of enzymatic systems in the sulfoxidation of the thiazepine ring's sulfur atom.
Microbial Biotransformation By-products and Pathways
Microbial systems, particularly fungi, serve as effective models for mimicking mammalian drug metabolism. nih.gov The fungus Cunninghamella elegans, for instance, is well-documented for its ability to metabolize a wide range of xenobiotics through phase I and phase II biotransformations, often mediated by cytochrome P450 enzymes. researchgate.net Studies utilizing various microbial cultures have demonstrated the transformation of numerous drugs, providing insights into potential metabolic pathways. researchgate.net While direct studies detailing the specific transformation of diltiazem to diltiazem sulfoxide by a broad range of microbes are not extensively documented in the provided results, the capability of fungi like Cunninghamella species to perform oxidative reactions is well established. nih.govresearchgate.net These microorganisms can facilitate reactions such as hydroxylation and oxidation. nmb-journal.com The enzymatic machinery in these microbes, which can be similar to mammalian CYP3A4, is capable of metabolizing drugs and can be inhibited by specific enzyme inhibitors. researchgate.netiosrjournals.org The biotransformation processes in these organisms are considered valuable for producing drug metabolites in a controlled environment. nih.gov
Research has shown that filamentous fungi, such as Cunninghamella blakesleeana, can be used as microbial models for mammalian metabolism to transform drugs like verapamil (B1683045) into numerous metabolites. researchgate.net This suggests that similar processes could apply to diltiazem, leading to the formation of its oxidized metabolites, including the sulfoxide derivative. The general mechanisms of microbial biotransformation include oxidation, which can convert sulfides into sulfoxides. nmb-journal.comnih.gov
Table 1: Microbial Systems in Drug Biotransformation
| Microorganism | Application in Drug Metabolism | Relevant Metabolic Reactions | Citation |
|---|---|---|---|
| Cunninghamella elegans | Used as a microbial model for mammalian drug metabolism. | Capable of phase I (oxidation, hydroxylation) and phase II biotransformations. | nih.govresearchgate.net |
| Cunninghamella blakesleeana | Used to transform xenobiotics like verapamil. | Produces multiple metabolites through various pathways. | researchgate.net |
Oxidative Biotransformation Processes of Parent Diltiazem Leading to Sulfoxide Species in Animal Models and In Vitro Systems
The oxidative metabolism of diltiazem is a primary route of its biotransformation in animal models and in vitro systems, leading to various metabolites, including this compound. This process is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. nih.govhpra.ie
In vitro studies using liver microsomes from various species have been instrumental in elucidating these pathways. Diltiazem is extensively metabolized by CYP enzymes, with CYP3A4 being a particularly important isoform in its N-demethylation. drugbank.comtevauk.com While N-demethylation and deacetylation are major metabolic routes, oxidation of the sulfur atom in the benzothiazepine (B8601423) structure also occurs. drugbank.com The formation of this compound is an example of such an oxidative reaction. researchgate.net This oxidation can be achieved using chemical oxidants like m-chloroperbenzoic acid (mCPBA), which can yield the sulfoxide diastereoselectively. researchgate.net
Animal studies have corroborated these findings. For instance, altered diltiazem metabolism has been noted in neonatal rabbits. europa.eu Chronic toxicity studies in rats and dogs have also provided data on the metabolic fate of diltiazem over prolonged periods. tevauk.com While diltiazem is primarily metabolized in the liver, new research indicates that cytochrome P450 activity is also present in other tissues, such as the retina, which could potentially contribute to local oxidative metabolism. nih.gov
The formation of this compound is a result of the enzymatic oxidation of the parent drug. Flavin-dependent monooxygenases are one class of enzymes known for their ability to produce sulfoxides from prochiral thioethers. acs.org The process involves the transfer of an oxygen atom to the sulfur of the diltiazem molecule. This reaction can also be catalyzed by peroxidases using hydrogen peroxide. acs.org In some experimental models, diltiazem itself has been shown to induce oxidative stress, potentially through mechanisms involving its own metabolism by cytochrome P450 enzymes, which can lead to the generation of reactive oxygen species. nih.gov
Table 2: In Vitro and Animal Studies on Diltiazem Oxidation
| Experimental System | Key Findings | Metabolites Formed | Relevant Enzymes | Citation |
|---|---|---|---|---|
| In Vitro (General) | Irradiation with UV-A and UV-B radiation results in the formation of sulfoxide. | Diltiazem-S-oxide | Not enzyme-mediated (photodegradation) | researchgate.net |
| In Vitro (Chemical) | Oxidation with m-chloroperbenzoic acid (mCPBA) produces sulfoxides with high diastereomeric excess. | This compound | Not applicable (chemical synthesis) | researchgate.net |
| Animal Models (General) | Diltiazem undergoes extensive first-pass metabolism in the liver. | Multiple metabolites including desacetyldiltiazem. | Cytochrome P450 (CYP3A4) | fda.govpfizer.com |
| Animal Models (Rabbits) | Neonatal rabbits exhibit altered diltiazem metabolism compared to adults. | Not specified | Not specified | europa.eu |
Advanced Analytical Characterization of Diltiazem Sulfoxide
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of diltiazem (B1670644) sulfoxide (B87167), enabling its separation from the parent compound, diltiazem, and other related substances.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of diltiazem sulfoxide. Stability-indicating methods are specifically designed to resolve the main drug from its degradation products, including the sulfoxide. nih.govnih.gov In instances of forced degradation, such as oxidation with hydrogen peroxide, this compound is a major resulting product. nih.gov
The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation. Reversed-phase columns, particularly C18 and C8, are commonly employed. nih.govresearchgate.net The mobile phase composition is critical; typical configurations involve a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). nih.govresearchgate.net For instance, a method utilized a Hypersil BDS C18 column with a mobile phase containing 0.2% triethylamine (B128534) (TEA) adjusted to pH 4.5, combined with acetonitrile in a gradient elution. nih.govnih.gov Detection is most commonly performed using a UV detector set to a wavelength of 240 nm, where diltiazem and its related compounds exhibit significant absorbance. nih.govresearchgate.netresearchgate.netresearchgate.net
Table 1: Examples of HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase (Column) | Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 µm) nih.govnih.gov | Zorbax RX C8 (150 mm × 4.6 mm, 5 µm) researchgate.net | Octadecyl silane-bonded silica (B1680970) researchgate.net |
| Mobile Phase | Gradient of 0.2% Triethylamine (pH 4.5) and Acetonitrile nih.govnih.gov | Gradient of 0.05 M Sodium Dihydrogen Phosphate (pH 3.0)/Methanol and Acetonitrile researchgate.net | Acetonitrile, Methanol, 0.05 M Potassium Phosphate (25:20:55) researchgate.net |
| Flow Rate | 1.0 mL/min nih.govnih.gov | 1.0 mL/min researchgate.net | 2.0 mL/min researchgate.net |
| Detection Wavelength | 240 nm nih.govnih.gov | Not Specified | 240 nm researchgate.net |
| Column Temperature | Ambient researchgate.net | Not Specified | Ambient researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural confirmation and trace-level quantification of this compound. This hyphenated technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. orientjchem.orgnih.gov LC-MS is particularly valuable in impurity profiling of diltiazem drug substances, where it can detect and identify related compounds at levels as low as 0.1%. orientjchem.orgnih.gov
The process involves separating the sample mixture using liquid chromatography, after which the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for this type of analysis. orientjchem.org The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing molecular weight information. For this compound, this allows for the confirmation of its molecular formula by observing the protonated molecular ion [M+H]⁺. Further fragmentation of this ion (MS/MS) can yield a characteristic pattern that serves as a structural fingerprint, confirming its identity. researcher.life
High-Performance Liquid Chromatography (HPLC) Methodologies
Spectroscopic and Spectrometric Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.net When diltiazem undergoes degradation, particularly through photolysis or oxidation, NMR is used to characterize the resulting products. researchgate.net The main photoproduct formed upon irradiation has been isolated and definitively identified as diltiazem-S-oxide through NMR and mass spectral analysis. researchgate.net
1H NMR provides information on the number, environment, and connectivity of protons in the molecule.
13C NMR reveals the carbon skeleton of the compound.
2D NMR techniques are crucial for assembling the complete molecular structure. orientjchem.org
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). orientjchem.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons. orientjchem.org
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for piecing together different fragments of the molecule and confirming the location of the sulfoxide group. orientjchem.org
These combined NMR experiments allow for the complete assignment of all proton and carbon signals, confirming the oxidation of the sulfur atom in the benzothiazepine (B8601423) ring without altering the rest of the diltiazem structure. researchgate.netorientjchem.org
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a compound. orientjchem.org This technique can distinguish between compounds with the same nominal mass but different atomic compositions. For this compound, HR-MS can measure the mass of the protonated molecular ion [M+H]⁺ with very high precision (typically to four or five decimal places). orientjchem.orgresearchgate.net This accurate mass is used to calculate a unique elemental formula (e.g., C₂₂H₂₆N₂O₅S for this compound), confirming the addition of one oxygen atom to the diltiazem molecule. orientjchem.org
Furthermore, tandem HR-MS (MS/MS) experiments involve the fragmentation of the selected molecular ion. The resulting fragmentation pattern provides structural information that helps to pinpoint the site of modification. The analysis of these fragments allows for the confirmation that the oxygen atom has been added to the sulfur, forming the sulfoxide. researcher.life
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of diltiazem and its related substances, often employed as the detection method in HPLC systems. researchgate.net The benzothiazepine structure common to diltiazem and this compound absorbs UV light. Studies consistently report a maximum absorbance (λmax) at approximately 236-240 nm, making this wavelength range ideal for detection and quantification. nih.govresearchgate.netnih.gov
In HPLC analysis, a UV-Vis detector measures the absorbance of the eluent as it exits the column. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for precise quantification based on a calibration curve constructed from standards of known concentration. nih.govrjptonline.org This method is also used for purity assessments, where the peak area of this compound can be compared to the total area of all peaks in the chromatogram to determine its percentage as an impurity. nih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| Diltiazem |
| This compound |
| Triethylamine |
| Acetonitrile |
| Methanol |
| o-Phosphoric acid |
| Sodium Dihydrogen Phosphate |
Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light, providing critical information about the stereochemistry of chiral molecules. rsc.org This method is particularly valuable for assigning the absolute configuration of molecules with multiple chiral centers, such as this compound. The oxidation of the sulfur atom in Diltiazem creates a new stereocenter, resulting in two possible diastereomers, (R)-sulfoxide and (S)-sulfoxide.
In a study on the oxidation of Diltiazem-like molecules, the stereochemistry of the resulting diastereomeric sulfoxides was determined by comparing experimental ECD spectra with those simulated using Time-Dependent Density Functional Theory (TDDFT). researchgate.net This computational approach allows for the prediction of the ECD spectrum for each possible stereoisomer. The absolute configuration is then assigned by matching the calculated spectrum to the experimental one. researchgate.netnih.gov
Research has shown that the two diastereomeric pathways for the oxidation of the sulfide (B99878) lead to sulfoxides with either R or S configuration at the new chiral sulfur atom. researchgate.net The experimental ECD spectrum, when analyzed in conjunction with TDDFT calculations, can unequivocally distinguish between these two forms. researchgate.net For example, in analogous chiral sulfoxides, the sign of the circular dichroism band is directly reflective of the stereo-configuration of the sulfoxide group. researchgate.net This combined experimental and computational approach is a powerful tool for the non-ambiguous stereochemical assignment of this compound. researchgate.netdntb.gov.ua
Table 1: ECD Application in this compound Analysis
| Analytical Method | Application | Finding | Reference |
| Experimental ECD Spectroscopy | Stereochemical determination | Provides an experimental spectrum unique to the specific diastereomer. | researchgate.net |
| TDDFT Calculations | Spectral simulation | Predicts the theoretical ECD spectra for the (R) and (S) sulfoxide configurations. | researchgate.net |
| Combined ECD/TDDFT | Absolute configuration assignment | The absolute configuration is assigned by matching the experimental spectrum to the correct simulated spectrum. | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibration of chemical bonds. unitechlink.com For this compound, the IR spectrum is characterized by the absorption bands of the functional groups from the parent Diltiazem structure, with the addition of a strong band corresponding to the sulfoxide group (S=O).
The key functional groups from the Diltiazem backbone include an ester carbonyl (C=O), an amide carbonyl (C=O), aromatic rings (C=C), and various C-H, C-O, and C-N bonds. The most significant addition in the sulfoxide derivative is the S=O bond. The stretching vibration for a sulfoxide group typically appears as a strong absorption band in the region of 1030-1070 cm⁻¹. msu.edu The precise position of this band can be influenced by the molecular environment, such as hydrogen bonding. researchgate.netnih.gov
The analysis of the IR spectrum allows for the confirmation of the molecular structure by verifying the presence of all expected functional groups.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity | Reference |
| Acetate Ester | C=O stretch | ~1740 | Strong | researchgate.net |
| Amide | C=O stretch | ~1680 | Strong | researchgate.net |
| Aromatic Ring | C=C stretch | ~1600, ~1500 | Medium-Weak | msu.edu |
| Sulfoxide | S=O stretch | 1030 - 1070 | Strong | msu.eduresearchgate.net |
| C-O-C, C-N | C-O, C-N stretch | 1250 - 1000 | Medium-Strong | msu.edu |
| Aromatic/Aliphatic C-H | C-H stretch | 3100 - 2850 | Medium-Variable | msu.edu |
Solid-State Characterization
X-ray Diffraction (XRD) Studies for Crystalline Forms and Stereochemistry
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org It provides precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters in the molecule, making it an indispensable tool for the characterization of this compound. rsc.org While spectroscopic methods like ECD provide strong evidence for stereochemical assignment, XRD analysis offers unambiguous proof of the molecular structure in the solid state.
An XRD study of a suitable single crystal of a this compound diastereomer would yield a complete structural model. This includes the conformation of the seven-membered benzothiazepine ring, which in the parent diltiazem base adopts a twisted boat conformation. rsc.org Crucially, the analysis would confirm the absolute configuration at the two original stereocenters ((2S, 3S) in Diltiazem) and the new stereocenter at the sulfur atom (R or S).
The data obtained from an SCXRD experiment includes the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. semanticscholar.org For the parent compound, Diltiazem base, the crystal system has been identified as orthorhombic with the space group P 2₁ 2₁ 2₁. nih.gov A similar detailed analysis for this compound would provide the ultimate confirmation of its stereochemistry and solid-state conformation. Powder X-ray diffraction (PXRD) can also be used to characterize the bulk crystalline material and identify different polymorphic forms. researchgate.netgoogle.com
Table 3: Representative Crystallographic Data from an XRD Study
| Parameter | Information Provided | Example (Diltiazem Base) | Reference |
| Crystal System | The geometry of the unit cell. | Orthorhombic | nih.gov |
| Space Group | The symmetry elements of the crystal. | P 2₁ 2₁ 2₁ | nih.gov |
| Unit Cell Dimensions | The size of the repeating unit. | a=9.3387 Å, b=13.9027 Å, c=16.5550 Å | nih.gov |
| Atomic Coordinates | The 3D position of every atom. | Defines molecular structure and conformation. | rsc.orgrsc.org |
| Absolute Configuration | Unambiguous assignment of all stereocenters. | Confirms (R/S) and (S/S) configurations. | rsc.org |
Stereochemical Aspects of Diltiazem Sulfoxide
Chirality at the Sulfur Atom: R and S Configurations
The oxidation of the sulfur atom in the diltiazem (B1670644) molecule introduces a new chiral center, resulting in the formation of diltiazem sulfoxide (B87167). researchgate.net This sulfur atom, when bonded to two different organic groups and an oxygen atom, becomes a stereogenic center. illinois.edu The resulting sulfoxides can exist as enantiomers, which are non-superimposable mirror images of each other. ontosight.ai These enantiomers are designated as having either an R or S configuration at the sulfur atom, based on the Cahn-Ingold-Prelog priority rules. libretexts.org
The sulfur atom in the sulfoxide adopts a tetrahedral sp3 hybridization, with a lone pair of electrons acting as the fourth substituent. illinois.edu This tetrahedral geometry, combined with the high-energy barrier to pyramidal inversion (38-41 kcal/mol), ensures that the sulfoxide enantiomers are configurationally stable at room temperature and can be separated. illinois.edu The oxidation of diltiazem-like molecules with agents such as m-chloroperbenzoic acid (mCPBA) can lead to the formation of two diastereomeric sulfoxides with R and S configurations at the newly formed chiral sulfur center. researchgate.net Computational studies, specifically Time-Dependent Density Functional Theory (TDDFT), have been employed to determine the stereochemistry of these diastereomeric sulfoxides by simulating their experimental electronic circular dichroism (ECD) spectra. researchgate.net
Diastereomeric Forms and Their Separation and Characterization
The presence of pre-existing chiral centers in the diltiazem molecule means that the introduction of a new chiral center at the sulfur atom results in the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and typically exhibit different physical and chemical properties. In the case of diltiazem sulfoxide, the combination of the original stereochemistry of diltiazem, (2S,3S), with the new R and S configurations at the sulfur atom, leads to two diastereomeric forms: (2S,3S,SS) and (2S,3S,RS)-diltiazem sulfoxide.
The separation of these diastereomers is often achievable using chromatographic techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for separating diltiazem and its related substances, including the sulfoxide diastereomers. researchgate.net The differing physicochemical properties of the diastereomers allow for their resolution on various stationary phases. For instance, a study on the separation of fulvestrant (B1683766) sulfoxide diastereomers utilized a chiral column for their separation. google.com The characterization and identification of the separated diastereomers can be accomplished using spectroscopic techniques, such as mass spectrometry (MS), which can be coupled with HPLC (HPLC-MS) to provide structural information. researchgate.net
Enantiomeric Separation Methodologies and Purity Determination
Beyond diastereomeric separation, the resolution of the enantiomers of diltiazem and its sulfoxide is critical, particularly for pharmaceutical applications where one enantiomer may possess the desired therapeutic activity while the other could be inactive or even detrimental. Chiral HPLC is a powerful technique for the enantiomeric separation of diltiazem and its analogues. nih.govnih.gov This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their differential retention and separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. mdpi.com
Capillary electrophoresis (CE) has also emerged as a valuable technique for enantiomeric separation. mdpi.comopenaccessjournals.com CE offers high efficiency and requires only small sample volumes. Chiral selectors, such as cyclodextrins (CDs), are often added to the background electrolyte (BGE) to achieve enantioseparation. openaccessjournals.comdb-thueringen.de For instance, sulfobutyl ether-β-cyclodextrin has been successfully used as a chiral selector for the enantiomeric purity determination of armodafinil, a compound with a chiral sulfoxide. mdpi.com
The determination of enantiomeric purity is a crucial aspect of quality control for chiral drugs. Validated analytical methods, whether based on HPLC or CE, must be capable of accurately quantifying the amount of the undesired enantiomer (enantiomeric impurity) in the presence of the main enantiomer. mdpi.comdb-thueringen.de These methods are validated for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) to ensure their reliability. researchgate.netmdpi.com
Stereoselective Synthesis and Mechanistic Insights
The stereoselective synthesis of diltiazem and its derivatives, including the sulfoxide, is of significant interest to ensure the production of the desired stereoisomer in high purity. Established production methods for diltiazem often rely on late-stage resolution of stereoisomers. researchgate.net However, efforts have been directed towards developing asymmetric synthetic routes that can selectively produce a single stereoisomer.
One approach involves the use of chiral auxiliaries to induce asymmetry during a chemical transformation. researchgate.net For example, a chiral auxiliary-induced asymmetric Darzens glycidic ester condensation has been used in the synthesis of diltiazem. researchgate.net Another strategy is the asymmetric reduction of a prochiral ketone precursor using a chiral reducing agent. researchgate.net
The stereoselective oxidation of the sulfide (B99878) to the sulfoxide has also been investigated. The oxidation of diltiazem-like molecules with mCPBA has been shown to proceed with excellent diastereomeric excess in the absence of a chiral auxiliary. researchgate.net Computational DFT studies have provided mechanistic insights into this diastereoselectivity. The reaction proceeds through the formation of two preliminary complexes, with one being more stable than the other. According to the Curtin-Hammett principle, the favored reaction pathway proceeds through the more stable transition state, leading to the preferential formation of one diastereomer. researchgate.net The calculated diastereomeric ratio based on free energy differences has shown excellent agreement with experimental values. researchgate.net
Catalytic asymmetric sulfoxidation represents another important avenue for the stereoselective synthesis of chiral sulfoxides. rsc.org This involves the use of a chiral catalyst to control the stereochemical outcome of the oxidation reaction. rsc.org While not specifically detailed for this compound in the provided context, this approach is a general and powerful tool in asymmetric synthesis.
Degradation Kinetics and Chemical Stability of Diltiazem Sulfoxide
Degradation Under Various Stress Conditions
Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a drug substance. Diltiazem (B1670644) has been subjected to various stress conditions, including oxidation, light, hydrolysis, and heat, as recommended by the International Conference on Harmonisation (ICH) guidelines. nih.gov These studies reveal the pathways by which Diltiazem degrades, with Diltiazem Sulfoxide (B87167) being a prominent resulting impurity, particularly under oxidative and photolytic stress.
Oxidative conditions are a primary factor in the formation of Diltiazem Sulfoxide. When Diltiazem is exposed to oxidizing agents, the sulfur atom in the benzothiazepine (B8601423) ring is oxidized to a sulfoxide.
Detailed Research Findings: Studies have shown that treating Diltiazem with hydrogen peroxide leads to significant degradation and the formation of this compound as the major degradation product. nih.govajrconline.org In one study, exposing Diltiazem to 3% hydrogen peroxide at 80°C for one hour resulted in a 43% reduction of the parent drug, with a corresponding 29.86% formation of this compound. nih.gov The reaction involves the oxidation of the sulfide (B99878) group in the Diltiazem molecule. researchgate.net Further oxidation can lead to the formation of other related substances, such as Diltiazem Sulfone N-Oxide. synthinkchemicals.comsynthinkchemicals.com
Table 1: Formation of this compound under Oxidative Stress
| Stress Condition | Reagent | Temperature | Duration | Observations | Reference(s) |
|---|---|---|---|---|---|
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | 80°C | 1 hour | Diltiazem reduced to 43%; this compound formed as the major product (29.86%). | nih.gov |
Exposure to ultraviolet radiation is another significant factor that can lead to the degradation of Diltiazem, resulting in the formation of this compound.
Detailed Research Findings: Research on the photostability of Diltiazem in aqueous solutions has demonstrated that exposure to UV-A and UV-B radiation, simulating solar light, induces the formation of Diltiazem-S-oxide as the main photoproduct. researchgate.netnih.gov The structure of this photoproduct has been confirmed using nuclear magnetic resonance (NMR) and mass spectrometry. researchgate.netnih.gov This indicates that the sulfur atom in the Diltiazem molecule is susceptible to photo-oxidation. researchgate.net
Hydrolysis involves the reaction of a substance with water, and its rate can be highly dependent on the pH of the solution. Diltiazem has been shown to be susceptible to hydrolysis, particularly under acidic and basic conditions, though this process primarily leads to other degradation products.
Detailed Research Findings: Under acidic (e.g., 0.1 M HCl at 80°C) and basic (e.g., 0.1 M NaOH at 80°C) conditions, Diltiazem undergoes significant degradation. nih.gov However, the primary degradation product resulting from hydrolysis is Desacetyl-diltiazem, formed by the cleavage of the acetyl group. impactfactor.orgresearchgate.netscielo.brresearchgate.net While this compound is a known impurity, its formation is not primarily associated with hydrolytic degradation pathways. nih.gov The drug is found to be relatively stable in the pH range of 3-6. researchgate.net
Elevated temperatures can accelerate chemical degradation. The stability of Diltiazem in both solid and solution forms has been investigated under thermal stress.
Detailed Research Findings: Solid-phase stability studies on Diltiazem hydrochloride have been conducted at various temperatures (353 K to 373 K) and relative humidity levels, showing that both factors influence its degradation. nih.gov In solution, thermal degradation studies have been performed by heating samples, sometimes in combination with other stressors like hydrolysis. derpharmachemica.com For instance, solid Diltiazem was subjected to heat at 90°C for 24 hours to assess degradation. derpharmachemica.com While Diltiazem shows susceptibility to thermal stress, this compound is not typically cited as the principal product of purely thermal degradation, unlike in oxidative and photolytic pathways. nih.gov
Hydrolytic Degradation (Acidic, Basic, Neutral Conditions)
Kinetic Modeling of Degradation Processes
Kinetic modeling helps to predict the rate of degradation and the shelf-life of a drug product. The degradation of Diltiazem under various conditions has been shown to follow specific kinetic models.
Detailed Research Findings: The degradation of Diltiazem in aqueous solutions generally follows pseudo-first-order kinetics. researchgate.net This has been observed in studies of hydrolytic degradation across different pH values and in the presence of various sugars. researchgate.net The rate of hydrolysis is influenced by specific acid- and base-catalysis. researchgate.net The solid-state decomposition of Diltiazem hydrochloride under the influence of temperature and humidity has also been investigated, and the kinetic and thermodynamic parameters of the degradation have been calculated. nih.gov While these models describe the degradation of the parent drug, Diltiazem, they are essential for understanding the rate at which impurities like this compound may form under specific conditions.
Table 2: Summary of Diltiazem Degradation Kinetics
| Degradation Type | Kinetic Model | Key Findings | Reference(s) |
|---|---|---|---|
| Hydrolysis (aqueous solution) | Pseudo-first order | The decomposition of diltiazem followed pseudo-first-order kinetics. The drug was most stable between pH 3 and 6. | researchgate.net |
| Hydrolysis (aqueous solution) | Specific acid- and base-catalysis | The pH-rate profile was explained by specific acid- and base-catalyzed reactions. | researchgate.net |
Implications for Diltiazem Stability and Impurity Control in Pharmaceutical Systems
The formation of this compound has significant implications for the quality, safety, and efficacy of Diltiazem pharmaceutical products. As a major degradation product, its presence must be monitored and controlled to meet strict regulatory requirements. nih.govdaicelpharmastandards.com
Detailed Research Findings: Regulatory bodies like the ICH require that impurities in drug substances and products at or above a 0.1% level be identified and quantified. nih.gov this compound is a known impurity listed in pharmacopoeias and is likely to be present in Diltiazem formulations. nih.gov Therefore, its control is crucial for ensuring the stability of the final product. daicelpharmastandards.com
The potential for Diltiazem to degrade into this compound necessitates the development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC). nih.govsynzeal.com These methods must be able to separate and accurately quantify Diltiazem from its impurities, including this compound, Desacetyl-diltiazem, and others. nih.govscielo.br A validated stability-indicating method is essential for assessing the effects of storage conditions and for establishing an appropriate shelf-life for the pharmaceutical product. impactfactor.org The presence and growth of impurities like this compound over time can impact the safety and efficacy of the medication. daicelpharmastandards.comclearsynth.com
Computational and Theoretical Investigations of Diltiazem Sulfoxide
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has been a important tool for elucidating the reaction mechanisms involved in the formation of diltiazem (B1670644) sulfoxide (B87167). Specifically, DFT studies have provided detailed insights into the oxidation of diltiazem-like molecules, explaining the high diastereoselectivity observed in these reactions.
One key study investigated the oxidation of a diltiazem-like prochiral sulfide (B99878) using meta-chloroperbenzoic acid (m-CPBA) as the oxidant. researchgate.net The reaction exhibits a high diastereomeric excess of one sulfoxide, even without a chiral auxiliary. researchgate.net DFT calculations were employed to unravel the mechanism behind this selectivity. The study revealed that the reaction proceeds through the formation of two preliminary complexes, designated M1 and M1', resulting from the attack of m-CPBA on the two enantiotopic faces of the sulfide. researchgate.net
Computational analysis demonstrated that the M1 complex is significantly more stable than the M1' complex. This stability difference is attributed to the hydrogen bond network between the oxidant and the substrate. researchgate.net Following the Curtin-Hammett principle, the dominant population of the more stable M1 complex dictates the major product. researchgate.net Two distinct, diastereomeric transition states, TS (originating from M1) and TS' (originating from M1'), lead to the formation of sulfoxides with R and S configurations at the new chiral sulfur atom, respectively. researchgate.net The calculations showed that TS is more stable than TS', which explains why the reaction pathway through M1 and TS is favored, ultimately leading to the experimentally observed (Rc,Rs) sulfoxide product. researchgate.net
The energy differences calculated using DFT provide a quantitative basis for the observed product ratios. While the initial computed diastereomeric ratio based on the enthalpy difference between the transition states was modest, incorporating free energy differences resulted in a theoretical ratio in excellent agreement with the experimental value of 9:1. researchgate.net
Table 1: Calculated Energy Differences in the Oxidation of a Diltiazem-like Sulfide This table summarizes the computationally determined energy differences between diastereomeric complexes and transition states during the oxidation reaction.
| Parameter | Species Compared | Energy Difference (kcal mol⁻¹) | Solvent | Reference |
| Stability of Preliminary Complex | M1 vs. M1' | 3.3 | Dichloromethane (B109758) | researchgate.net |
| Stability of Preliminary Complex | M1 vs. M1' | 3.5 | Methanol | researchgate.net |
| Enthalpy of Transition State | TS vs. TS' | 0.7 | Dichloromethane/Methanol | researchgate.net |
| Free Energy of Transition State | TS vs. TS' | 2.4 | Vacuum | researchgate.net |
| Free Energy of Transition State | TS vs. TS' | 2.9 | Solution | researchgate.net |
Spectroscopic Simulation and Conformation Analysis (e.g., TDDFT for ECD Spectra)
Time-dependent density functional theory (TDDFT) has been instrumental in determining the stereochemistry and analyzing the conformational properties of diltiazem sulfoxide. A primary application of TDDFT in this context is the simulation of electronic circular dichroism (ECD) spectra. researchgate.netdntb.gov.ua ECD spectroscopy is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule, making it an ideal technique for distinguishing between diastereomers.
In the case of this compound, which has a new chiral center at the sulfur atom, two diastereomers are formed during its synthesis. researchgate.net Determining the absolute configuration (R or S) at this sulfur center is crucial. Researchers have successfully used TDDFT calculations to simulate the ECD spectra for the possible diastereomers. researchgate.netdntb.gov.ua By comparing these computationally generated spectra with the experimentally measured ECD spectra, a definitive assignment of the stereochemistry of the major and minor products can be made. researchgate.net This combined experimental and computational approach provides a reliable method for stereochemical assignment where traditional methods might be challenging. researchgate.netnih.gov
The process involves first performing a conformational search for the diastereomers to identify low-energy structures. mdpi.com Then, for these stable conformers, TDDFT calculations are run to predict their ECD spectra. mdpi.com The final simulated spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. mdpi.com The excellent agreement between the simulated spectrum of one diastereomer and the experimental spectrum of the major product confirms its absolute configuration. researchgate.net This methodology has been successfully applied to confirm the (Rc,Rs) configuration for the major sulfoxide product formed during the selective oxidation of diltiazem-like sulfides. researchgate.net
Molecular Modeling and Interaction Studies
Molecular modeling techniques, including molecular mechanics and quantum chemical methods, have been used to investigate the structural features of diltiazem and its derivatives that are crucial for their interaction with biological targets like L-type calcium channels. nih.gov These studies aim to build pharmacophore models that define the essential three-dimensional arrangement of functional groups required for binding and activity.
A theoretical study aimed at generating a pharmacophore model for ligands of the diltiazem binding site identified several key characteristics. nih.gov These computational models help in understanding how molecules like this compound might interact with the receptor. Molecular electrostatic potential (MEP) maps are a significant component of these studies, highlighting the charge distribution and identifying regions favorable for interaction. nih.gov For instance, a strong negative MEP associated with a carbonyl oxygen and hydrophobic, electron-rich features in the region of the sulfur atom were found to be favorable for receptor binding. nih.gov
Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the thiazepinone ring system, which is central to the structure of this compound. nih.gov These simulations have shown that substituents can stabilize the bioactive "twist-boat" conformation of this ring. nih.gov Although many of these studies focus on the parent drug, the methodologies and the resulting pharmacophore models are directly applicable to understanding the potential interactions of its metabolites and derivatives, including this compound. nih.gov
Table 2: Key Pharmacophoric Features for Diltiazem Binding Site Ligands This table outlines the crucial molecular characteristics identified through theoretical studies for effective binding to the diltiazem receptor site. nih.gov
| Feature | Description | Method of Determination |
| Aromatic Systems | Two aromatic rings positioned at a distance of approximately 6.7 Å. | Molecular Mechanics, Quantum Chemistry |
| Basic Side Chain | Presence of a basic side chain with a pKa in the physiological range. | Molecular Mechanics, Quantum Chemistry |
| Methoxy Moiety | A 4'-methoxy group on one of the aromatic rings. | Molecular Mechanics, Quantum Chemistry |
| Carbonyl Oxygen | A strong negative molecular electrostatic potential (MEP) at the 4-position carbonyl oxygen. | Quantum Chemistry (MEP analysis) |
| Sulfur-region Feature | Hydrophobic and electron-rich characteristics in the position equivalent to the sulfur atom. | GRID Programme, MEP analysis |
Quantitative Structure-Activity Relationships (QSAR) of Sulfoxide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While extensive QSAR models focusing specifically on this compound are not widely published, research on related derivatives provides valuable insights into the role of the sulfoxide group.
In the development of novel L-type calcium channel blockers inspired by the diltiazem scaffold, several series of compounds have been synthesized and evaluated. One such study focused on 1,2,4-oxadiazol-5-one derivatives, which are structurally related to diltiazem. acs.org This research involved synthesizing and testing a series of derivatives, including thioethers, sulfoxides, and sulfones, to understand their structure-activity relationships. acs.org
The findings from this study were particularly revealing about the impact of the sulfur oxidation state on biological activity. The results indicated that compounds featuring S-methyl groups in various oxidation states—specifically thioether, sulfoxide (e.g., 16a,b), and sulfone (17b) derivatives—yielded the best outcomes in terms of potency as L-type calcium channel blockers. acs.org In contrast, incorporating a saturated, unsaturated alkyl chain, or a bulkier group at the sulfur atom was found to be detrimental to the compound's potency. acs.org These findings suggest that the sulfoxide moiety is a favorable functional group for activity in this class of compounds, potentially more so than simple thioethers or more oxidized sulfones in certain contexts. This highlights the significance of the sulfoxide group in modulating the pharmacological profile of diltiazem-like molecules.
Future Research Directions
Development of Novel and Green Synthetic Pathways for Diltiazem (B1670644) Sulfoxide (B87167) and its Stereoisomers
The synthesis of diltiazem and its derivatives, including the sulfoxide, has traditionally involved multi-step processes. chemicalbook.com Future research will likely focus on developing more efficient, environmentally friendly, and stereoselective synthetic routes.
Current synthetic approaches often rely on the oxidation of a sulfide (B99878) precursor. researchgate.net A significant challenge and area for development is the creation of "green" synthetic methods. This involves replacing hazardous reagents and solvents with more sustainable alternatives. ucl.ac.ukresearchgate.net For instance, biocatalytic approaches using enzymes like flavin-dependent monooxygenases are being explored for the production of sulfoxides from thioethers, offering a greener alternative to traditional chemical oxidation. acs.org The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), also presents a mild and sustainable method for preparing sulfoxides. ucl.ac.uk
Furthermore, the stereochemistry of diltiazem sulfoxide is crucial, as different stereoisomers can exhibit varied biological activities. polimi.it The development of synthetic pathways that allow for the selective synthesis of specific stereoisomers is a high priority. Techniques like asymmetric hydrogenation using chiral catalysts have shown promise in creating key chiral intermediates for diltiazem synthesis and could be adapted for the stereoselective synthesis of its sulfoxide metabolites. researchgate.net Dynamic kinetic resolution is another powerful strategy that has been employed for the efficient synthesis of diltiazem and could be a key area of research for producing enantiopure sulfoxide derivatives. researchgate.net
Enhanced Analytical Methodologies for Trace Analysis and Impurity Profiling
As a known impurity and degradation product of diltiazem, the accurate and sensitive detection of this compound is critical for pharmaceutical quality control. veeprho.comnih.gov Future research in this area will likely concentrate on developing more advanced and efficient analytical methodologies.
High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of diltiazem and its related substances, including the sulfoxide. nih.govresearchgate.net The development of stability-indicating HPLC methods that can separate diltiazem from its impurities and degradation products is an ongoing area of research. nih.gov Future work may focus on optimizing these methods for even greater resolution, sensitivity, and speed. This could involve the exploration of novel stationary phases, mobile phase compositions, and detection techniques. researchgate.net
Trace analysis is particularly important for monitoring the presence of this compound in pharmaceutical formulations and environmental samples. The limit of detection (LOD) for diltiazem and its known impurities is already quite low, but further improvements would be beneficial. nih.gov The development of methods with even lower LODs would allow for more precise monitoring of trace-level contamination.
Impurity profiling is another critical aspect of pharmaceutical analysis. Comprehensive profiling ensures the identification and quantification of all potential impurities in a drug substance or product. Future research could involve the use of advanced techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and characterize previously unknown impurities and degradation products of diltiazem, including various forms of the sulfoxide. nih.gov
Deeper Insights into Stereoisomer-Specific Reactivity in Chemical and Biological Systems
The stereochemistry of this compound introduces a layer of complexity to its chemical and biological behavior. Future research is needed to unravel the specific reactivity and biological effects of its different stereoisomers.
The oxidation of diltiazem to this compound creates a new chiral center at the sulfur atom, leading to the formation of diastereomers. researchgate.net Understanding the factors that control the stereoselectivity of this oxidation is an active area of research. Computational studies, such as density functional theory (DFT), can provide valuable insights into the reaction mechanism and help predict the favored diastereomer. researchgate.net
Environmental Fate and Transformation Studies of this compound as a Degradation Product
The widespread use of diltiazem has led to its detection in the environment, and consequently, the environmental fate of its degradation products, including this compound, is a growing concern. acs.org Future research in this area will be critical for assessing the potential ecological risks associated with this compound.
Diltiazem is known to be relatively stable in the environment, but it can undergo transformation processes. acs.org Photodegradation is one such process, and studies have shown that irradiation of diltiazem with UV-A and UV-B radiation can lead to the formation of this compound. researchgate.net Further research is needed to investigate the kinetics and mechanisms of this and other transformation pathways under various environmental conditions.
The presence of pharmaceuticals and their transformation products in aquatic systems is of particular concern. acs.org Studies are needed to determine the occurrence, concentration, and persistence of this compound in different environmental compartments, such as surface water, groundwater, and sediment. This will require the development of sensitive and selective analytical methods for environmental sample analysis. mdpi.com
Finally, the potential ecotoxicological effects of this compound need to be evaluated. While some data may exist for the parent compound, the toxicity of its transformation products is often unknown. dokumen.pub Future research should focus on assessing the acute and chronic toxicity of this compound to a range of aquatic organisms to better understand its potential environmental impact. ccme.caresearchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
